molecular formula C9H13ClN2O2 B595399 (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride CAS No. 198959-36-3

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride

Cat. No.: B595399
CAS No.: 198959-36-3
M. Wt: 216.665
InChI Key: VSDBARJMTPLKNY-QRPNPIFTSA-N
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Description

(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (CAS: 198959-36-3) is a chiral compound with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol . It is a hydrochloride salt of an S-configured β-amino ester featuring a pyridin-3-yl substituent. This compound is exclusively used in research settings, particularly in medicinal chemistry and drug discovery, to study stereospecific interactions and enzyme inhibition .

Properties

IUPAC Name

methyl (3S)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBARJMTPLKNY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CN=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661370
Record name Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198959-36-3
Record name Methyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, also known as (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate, is a compound with notable biological activity attributed to its unique structural features. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C₉H₁₄ClN₂O₂
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 198959-36-3

The presence of an amino group at the 3-position of the propanoate backbone, along with a pyridine ring, significantly influences its biological interactions and pharmacological potential .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Reaction of Methyl Acrylate with 3-Aminopyridine : This method typically requires a catalyst and controlled heating to facilitate the formation of the desired product.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to achieve high purity suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including drug-resistant species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity comparable to established antibiotics:

Compound MIC (µg/mL) Target Organism
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate2Staphylococcus aureus
Vancomycin4Staphylococcus aureus
Ampicillin>64Staphylococcus aureus

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate on cancer cell lines. The results indicated that the compound induced apoptosis in T47-D breast cancer cells, with an IC50 value of approximately 20 µM after 72 hours of treatment .
  • Enzyme Interaction Studies : The compound was also tested for interactions with specific enzymes involved in metabolic pathways. It showed promising inhibition of certain enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders .

Comparison with Similar Compounds

Ethyl Ester Derivatives

  • (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS: 1217631-87-2) and its (R)-isomer (CAS: 149498-96-4) differ in ester group (ethyl vs. methyl) and salt form (dihydrochloride vs. hydrochloride). The dihydrochloride salt form increases molecular weight (~279 g/mol estimated) compared to the parent compound’s 253.13 g/mol .
  • Ethyl 2-amino-3-(4-pyridinyl)propanoate (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol) lacks the pyridin-3-yl group and hydrochloride salt, resulting in reduced polarity and differing pharmacological behavior .

Substituted Phenyl Derivatives

  • (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride and (S)-methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride replace the pyridine ring with substituted phenyl groups. The electron-withdrawing Cl and electron-donating OMe groups modulate electronic properties, influencing binding affinity in target interactions. These derivatives are critical in chiral synthesis for asymmetric catalysis .

Naphthalenyl Derivatives

  • (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS: 2829292-61-5) and its (S)-naphthalen-2-yl analog (CAS: 1245606-68-1) incorporate bulkier aromatic systems. Their molecular weights (265.74 g/mol) exceed the pyridinyl parent compound, likely reducing aqueous solubility due to increased hydrophobicity .

Stereochemical Variants

  • The (R)-isomer of the ethyl pyridin-3-yl derivative (CAS: 149498-96-4) highlights the role of stereochemistry in biological activity. Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles, making chirality a critical factor in drug design .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Ester Group Substituent Salt Form Molecular Weight (g/mol) Purity Storage Source
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride 198959-36-3 Methyl Pyridin-3-yl Hydrochloride 253.13 Not specified RT
(S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride 1217631-87-2 Ethyl Pyridin-3-yl Dihydrochloride ~279 (estimated) Not specified Not specified
(R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride 2829292-61-5 Methyl Naphthalen-1-yl Hydrochloride 265.74 95% Not specified
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Not provided Methyl 4-Chlorophenyl Hydrochloride Not provided Not specified Not specified

Q & A

Q. What are the key synthetic routes for (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, and how is enantiomeric purity ensured?

The compound is synthesized via chiral resolution or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amino group is commonly used to prevent racemization during esterification. Enantiomeric purity is verified using chiral HPLC or polarimetry, with evidence from structurally similar intermediates like (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR identify the pyridinyl and ester moieties. For example, the pyridine ring protons resonate at δ 8.5–7.2 ppm in DMSO-d₆ .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 255.1) .
  • X-ray crystallography : Resolves absolute configuration, as seen in related hydrochloride salts .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C). Stability studies in aqueous buffers (pH 2–7.4) show >90% integrity over 24 hours at 4°C. Hydrolysis of the ester group occurs above pH 8, requiring storage at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding to pyridine-recognizing enzymes, such as kinases or dehydrogenases. Density functional theory (DFT) calculates charge distribution on the pyridinyl nitrogen, guiding modifications to enhance hydrogen bonding . MD simulations assess conformational stability in protein pockets .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., buffer ionic strength affecting protonation of the pyridinyl group). Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) is recommended. For example, analogs like AChE/BChE-IN-3 hydrochloride showed IC₅₀ variations due to assay pH differences .

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug discovery?

The pyridinyl group serves as a hydrogen-bond acceptor, while the ester moiety allows prodrug derivatization. SAR studies often replace the pyridine with other heterocycles (e.g., thiophene) or modify the amino acid side chain. For instance, methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride was optimized for CNS permeability by adjusting logP .

Q. What methodologies quantify trace impurities in bulk synthesis batches?

LC-MS with a C18 column (0.1% TFA in acetonitrile/water gradient) detects impurities <0.1%. Common impurities include des-methyl ester byproducts and residual Boc-protected intermediates. Forced degradation studies (heat, light, oxidation) identify stability-linked impurities .

Methodological Notes

  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy or Mosher’s ester derivatization ensures (S)-configuration .
  • Biological Assays : Use HEK293 cells expressing target receptors (e.g., GPCRs) to evaluate functional activity. EC₅₀ values for related compounds range 10–100 nM .
  • Scale-Up Challenges : Pilot-scale reactions require controlled HCl gas flow during salt formation to avoid over-acidification .

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